molecular formula C8H9NO2 B1676320 Metacetamol CAS No. 621-42-1

Metacetamol

Cat. No.: B1676320
CAS No.: 621-42-1
M. Wt: 151.16 g/mol
InChI Key: QLNWXBAGRTUKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metacetamol, also known as 3-hydroxyacetanilide, is a regioisomer of paracetamol. It possesses analgesic and antipyretic properties but has never been marketed as a drug. Unlike paracetamol, this compound is non-toxic and has been studied for its potential as a safer alternative for pain and fever relief .

Scientific Research Applications

Metacetamol has been explored in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying regioisomeric effects.

    Biology: Investigated for its non-toxic properties and potential use in biological assays.

    Medicine: Studied for its analgesic and antipyretic properties as a safer alternative to paracetamol.

    Industry: Utilized in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Metacetamol exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and fever. It targets the cyclooxygenase (COX) enzymes, particularly COX-2, reducing the production of prostaglandins in the central nervous system. This leads to a decrease in pain sensation and body temperature.

Biochemical Analysis

Biochemical Properties

3-Acetamidophenol is involved in biochemical reactions similar to those of its regioisomer, acetaminophen . It interacts with enzymes such as cyclooxygenase (COX), potentially inhibiting an unidentified form of COX . The nature of these interactions is likely to involve the acetamido and hydroxy groups in the compound .

Cellular Effects

Studies on acetaminophen, a closely related compound, suggest that it can influence cell function by reducing levels of prostaglandin metabolites . It’s plausible that 3-Acetamidophenol may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on acetaminophen suggest that its effects can change over time, with potential long-term effects on cellular function . It’s plausible that 3-Acetamidophenol may exhibit similar temporal dynamics.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 3-Acetamidophenol in animal models. Studies on acetaminophen suggest that its effects can vary with different dosages . High doses of acetaminophen can lead to liver damage , and it’s possible that 3-Acetamidophenol may have similar toxic effects at high doses.

Metabolic Pathways

3-Acetamidophenol is likely to be involved in similar metabolic pathways as acetaminophen . Acetaminophen is metabolized in the liver by three different pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metacetamol can be synthesized through the acetylation of meta-aminophenol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Metacetamol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of aminophenol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated this compound derivatives.

Comparison with Similar Compounds

Similar Compounds

    Paracetamol (acetaminophen): A widely used analgesic and antipyretic with similar properties but higher toxicity.

    Phenacetin: An older analgesic with similar effects but withdrawn due to its carcinogenicity.

    Aspirin: Another common analgesic and antipyretic with anti-inflammatory properties.

Uniqueness

Metacetamol is unique due to its non-toxic nature compared to paracetamol and phenacetin. Its potential as a safer alternative for pain and fever relief makes it a compound of interest in pharmaceutical research.

Properties

IUPAC Name

N-(3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022089
Record name 3-Acetamidophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

621-42-1
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Acetamidophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metacetamol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metacetamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetamidophenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(3-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Acetamidophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metacetamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METACETAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

406 °F (NTP, 1992)
Record name N-ACETYL-M-AMINOPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19708
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods I

Procedure details

To a stirred solution of 66.0 g (0.60 mole) of 3-aminophenol in 180 mL of water was added dropwise 77.9 g (0.76 mole) of acetic anhydride. After complete addition, the reaction mixture was heated on a steam bath for 10 minutes, then cooled to 0° C. A precipitate formed and was collected by filtration. The filter cake was washed with cold water and dried in a desiccator for two hours to yield 81.0 g of 3-hydroxyacetanilide (mp 144°-146° C.).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
77.9 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the manner of Example 2, Step A, the reaction of 66.0 g (0.60 mole) of 3-aminophenol and 77.8 g (0.76 mole) of acetic anhydride in 180 mL of water gave 81.0 g of 3-hydroxyacetanilide as a solid, mp 144°-146.C. The reaction was repeated to obtain an additional quantity of product.
[Compound]
Name
146.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
77.8 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetic anhydride (22.5 g; 220 mmol) was slowly added to a suspension of 24.0 g (220 mmol) of m-aminophenol in 60 g of crushed ice and 60 ml of cold water. The reaction mixture was vigorously stirred for 30 minutes. The white precititate was filtered, washed with cold water, and air-dried to give 30.5 g (92% yield) of pure 3-acetamidophenol.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods IV

Procedure details

Acetic anhhydride (21.2 ml, 220 mmol) was slowly added to a suspension of m-aminophenol (24.0 g, 220 mmol) in 60% of crushed ice and 60 ml of cold water. The reaction mixture was vigorously stirred for 30 minutes. The white precipitate was filtered, washed with cold water, and air-dried to give 30.5 g (92%) of pure 3-acetamidophenol, m.p. 147°-149° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metacetamol
Reactant of Route 2
Reactant of Route 2
Metacetamol
Reactant of Route 3
Reactant of Route 3
Metacetamol
Reactant of Route 4
Reactant of Route 4
Metacetamol
Reactant of Route 5
Reactant of Route 5
Metacetamol
Reactant of Route 6
Reactant of Route 6
Metacetamol
Customer
Q & A

ANone: Unlike paracetamol, metacetamol at a concentration of 1.0% in the diet did not stimulate liver regeneration in partially hepatectomized male rats [, ]. Interestingly, paracetamol (0.35-1.5%) and its other derivatives like 2-acetamidophenol (1.0%) and acetophenetidin (1.0%) did exhibit a stimulatory effect [, ]. These findings indicate distinct biological activities of these structurally similar compounds.

ANone: this compound has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [].

ANone: Several spectroscopic techniques are valuable for identifying and characterizing this compound. These include:* Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule [, ]. * Raman spectroscopy: Offers complementary information to IR spectroscopy, particularly useful for studying crystal structure [, ].* UV-visible optical spectroscopy: Useful for studying electronic transitions and characterizing the compound in solution []. * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C-NMR): Provides detailed information about the structure and connectivity of atoms in the molecule [, ].* Mass spectrometry: Used to determine the molecular weight and analyze fragmentation patterns of the molecule, aiding in structural elucidation [, , ].

ANone: this compound, like many pharmaceutical compounds, can exist in different polymorphic forms, impacting its stability. Research has focused on understanding the stability of its polymorphic forms under various conditions, including temperature and pressure [, , ].

ANone: Yes, this compound has been shown to form co-crystals with other molecules, such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) []. These co-crystals exhibit different properties compared to the parent this compound, offering potential advantages in drug formulation and delivery. Notably, a co-crystal of this compound with levofloxacin exhibited reduced hygroscopicity and improved photostability compared to pure levofloxacin [].

ANone: Current research primarily focuses on this compound's physicochemical properties and its potential as a pharmaceutical ingredient. There is limited information available regarding its catalytic properties and applications.

ANone: Yes, computational chemistry techniques, such as molecular docking, have been employed to study the interactions of this compound and its derivatives with biological targets, such as tubulin []. These studies provide insights into potential mechanisms of action and guide the design of novel compounds with improved activity.

ANone: Studies exploring the synthesis and evaluation of this compound derivatives, particularly those incorporating a hydrazone moiety, have shown promising anticancer and antimicrobial activities []. The presence of specific substituents on the hydrazone moiety significantly impacted the potency and selectivity of these derivatives. For instance, the introduction of a nitro group at the 4th position of the phenyl ring in a this compound hydrazone derivative enhanced both cytotoxic and antimicrobial activity [].

ANone: Research suggests that the formation of co-crystals can improve the stability and solubility of this compound []. Additionally, techniques like particle size reduction, solid dispersion, and the use of suitable excipients can be explored to optimize its formulation and enhance its bioavailability.

ANone: While considered less toxic than its isomer paracetamol, information about the long-term safety and toxicological profile of this compound is limited and requires further investigation.

ANone: this compound, like many phenolic compounds, undergoes metabolism, primarily glucuronidation, in the liver [, ]. Further research is needed to determine the specific enzymes involved in its metabolism and the potential for drug-drug interactions.

ANone: While preclinical studies have explored the potential therapeutic applications of this compound and its derivatives [], there is limited information available from clinical trials evaluating its efficacy in humans.

ANone: Currently, there is limited information available regarding resistance mechanisms to this compound or its derivatives. This area warrants further investigation, especially for applications where prolonged or repeated exposure is anticipated.

ANone: While the provided research papers offer valuable insights into various aspects of this compound, more comprehensive research is necessary to address these specific aspects fully.

ANone: While the exact date of its first synthesis remains unclear, this compound's recognition as a potential alternative to paracetamol due to its potentially lower toxicity marks a significant milestone [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.